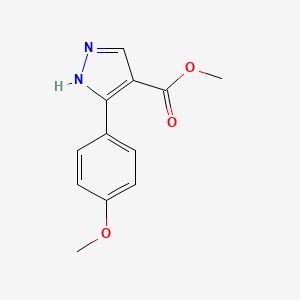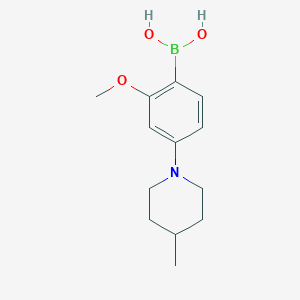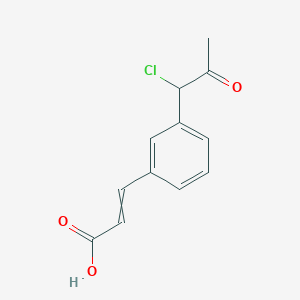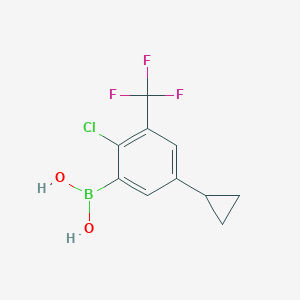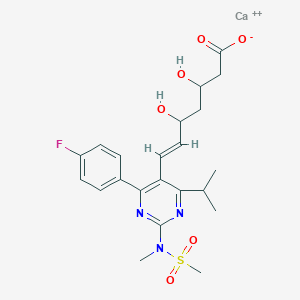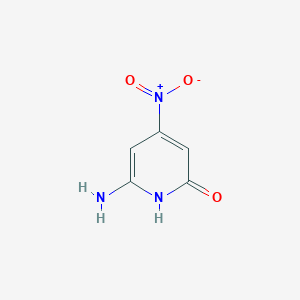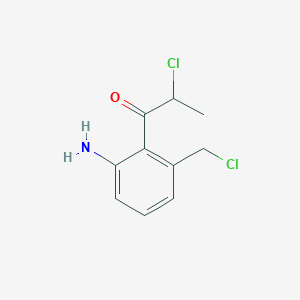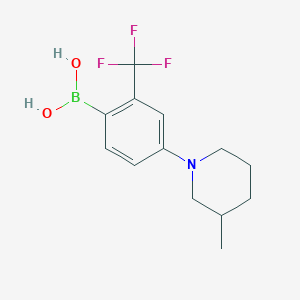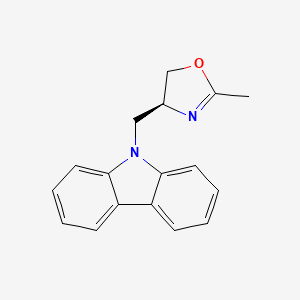
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a carbazole moiety linked to a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the reaction of 9H-carbazole with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the dihydrooxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular function. The dihydrooxazole ring can interact with enzymes, modulating their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(9H-Carbazol-9-yl)ethyl)phosphonic acid
- 2-(9H-carbazol-9-yl)ethanol
- 2-(9H-carbazol-9-yl)ethyl methacrylate
Uniqueness
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its specific combination of a carbazole moiety and a dihydrooxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(4S)-4-(carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H16N2O/c1-12-18-13(11-20-12)10-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13H,10-11H2,1H3/t13-/m0/s1 |
Clave InChI |
PIBVAULRYCPZAN-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=N[C@H](CO1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
CC1=NC(CO1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




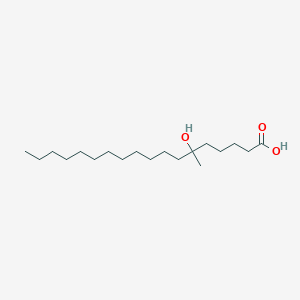
![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
